

# Spectroscopic Analysis of Ethyl 2-(3-bromophenyl)acetate: A Technical Guide

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## Compound of Interest

Compound Name: Ethyl 2-(3-bromophenyl)acetate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 2-(3-bromophenyl)acetate**, a valuable intermediate in organic synthesis. While experimental spectra for this specific isomer are not readily available in public databases, this document presents predicted spectroscopic data based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For comparative purposes, available data for a related isomer, Ethyl 2-(4-bromophenyl)acetate, is also provided. Furthermore, detailed experimental protocols for acquiring such spectra are outlined to guide researchers in their analytical workflows.

## Data Presentation

The following tables summarize the predicted spectroscopic data for **Ethyl 2-(3-bromophenyl)acetate** and the reported data for its 4-bromo isomer.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **Ethyl 2-(3-bromophenyl)acetate**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.5 - 7.2	m	4H	Ar-H
4.18	q	2H	-OCH <sub>2</sub> CH <sub>3</sub>
3.65	s	2H	Ar-CH <sub>2</sub> -
1.25	t	3H	-OCH <sub>2</sub> CH <sub>3</sub>

Predicted data based on standard chemical shift values and analysis of related compounds.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for Ethyl 2-(4-bromophenyl)acetate[1]

Chemical Shift ( $\delta$ , ppm)	Assignment
171.1	C=O
134.9	Ar-C
131.6	Ar-CH
131.2	Ar-CH
121.2	Ar-C
61.2	-OCH <sub>2</sub> CH <sub>3</sub>
40.5	Ar-CH <sub>2</sub> -
14.1	-OCH <sub>2</sub> CH <sub>3</sub>

Note: Data for the 4-bromo isomer is provided for comparative purposes.

Table 3: Predicted IR Spectroscopic Data for **Ethyl 2-(3-bromophenyl)acetate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2980	Medium	Aliphatic C-H stretch
~1735	Strong	C=O (ester) stretch
~1600, 1470	Medium-Strong	Aromatic C=C stretch
~1200	Strong	C-O (ester) stretch
~780, 690	Strong	C-H out-of-plane bend (meta-disubstituted)
~550	Medium	C-Br stretch

Predicted data based on characteristic infrared absorption frequencies.

Table 4: Predicted Mass Spectrometry Data for **Ethyl 2-(3-bromophenyl)acetate**

m/z	Relative Intensity	Assignment
242/244	High	[M] <sup>+</sup> (Molecular ion peak with bromine isotopes)
197/199	Medium	[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
169/171	High	[M - COOCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup> (Benzylic cation)
90	Medium	[C <sub>7</sub> H <sub>6</sub> ] <sup>+</sup>

Predicted data based on common fragmentation patterns for phenylacetates and brominated compounds.

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Dissolve 5-10 mg of **Ethyl 2-(3-bromophenyl)acetate** in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- Transfer the solution to a clean 5 mm NMR tube.

$^1\text{H}$  NMR Acquisition:

- Pulse Program: A standard single-pulse experiment.
- Spectral Width: Approximately 12-16 ppm.
- Number of Scans: 16-64, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.

$^{13}\text{C}$  NMR Acquisition:

- Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).
- Spectral Width: Approximately 0-220 ppm.
- Number of Scans: 1024 or more, as the  $^{13}\text{C}$  nucleus is less sensitive than  $^1\text{H}$ .
- Relaxation Delay: 2-5 seconds.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat/Thin Film):

- Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (e.g., NaCl) are clean.
- Place a small drop of the liquid sample, **Ethyl 2-(3-bromophenyl)acetate**, directly onto the ATR crystal or between two salt plates.
- For a solid sample, a thin film can be prepared by dissolving the compound in a volatile solvent, applying the solution to a salt plate, and allowing the solvent to evaporate.

Data Acquisition:

- Spectral Range: Typically 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- A background spectrum of the clean ATR crystal or empty salt plates should be acquired and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

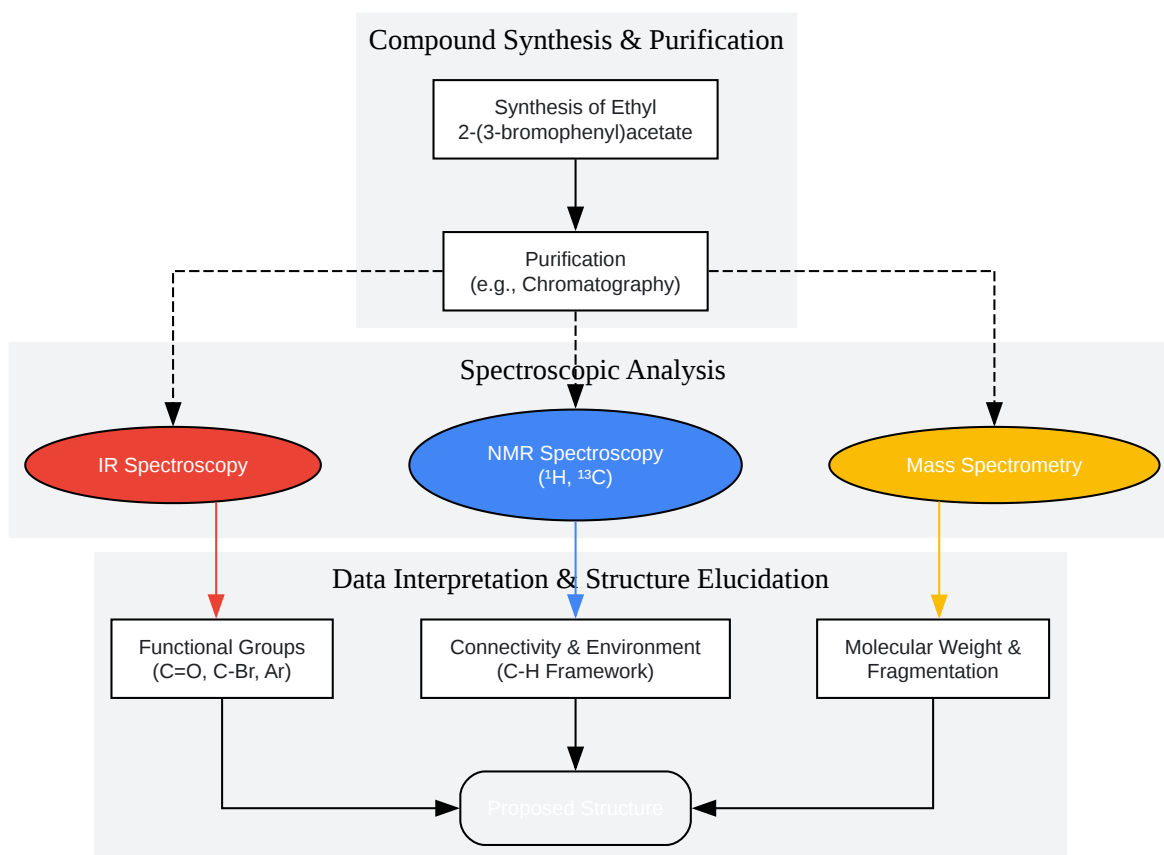
Data Acquisition (Electron Ionization - EI):

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: A typical scan range would be  $m/z$  40-400.
- Inlet System: If using GC-MS, a capillary column suitable for separating medium polarity compounds should be used. The sample is injected into the GC, and the separated components are introduced into the mass spectrometer.

## Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like **Ethyl 2-(3-bromophenyl)acetate**.



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Caption: A logical workflow for the spectroscopic characterization of **Ethyl 2-(3-bromophenyl)acetate**.

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## References

- 1. Ethyl 2-(4-bromophenyl)acetate | C<sub>10</sub>H<sub>11</sub>BrO<sub>2</sub> | CID 7020609 - PubChem [pubchem.ncbi.nlm.nih.gov]
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